METHYL[(2-PROPOXYNAPHTHALEN-1-YL)METHYL]AMINE HYDROCHLORIDE
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Overview
Description
METHYL[(2-PROPOXYNAPHTHALEN-1-YL)METHYL]AMINE HYDROCHLORIDE is a chemical compound with the molecular formula C15H19NO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a naphthalene ring substituted with a propoxy group and a methylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL[(2-PROPOXYNAPHTHALEN-1-YL)METHYL]AMINE HYDROCHLORIDE typically involves the reaction of 2-propoxynaphthalene with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL[(2-PROPOXYNAPHTHALEN-1-YL)METHYL]AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group or the methylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
METHYL[(2-PROPOXYNAPHTHALEN-1-YL)METHYL]AMINE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL[(2-PROPOXYNAPHTHALEN-1-YL)METHYL]AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine hydrochloride: Similar in structure but lacks the propoxy group.
2-Methylnaphthalen-1-amine: Similar naphthalene core but different substituents.
Uniqueness
METHYL[(2-PROPOXYNAPHTHALEN-1-YL)METHYL]AMINE HYDROCHLORIDE is unique due to the presence of both the propoxy group and the methylamine moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-1-(2-propoxynaphthalen-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-3-10-17-15-9-8-12-6-4-5-7-13(12)14(15)11-16-2;/h4-9,16H,3,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKAUMBAXRENOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)CNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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